1,2-Dimethyl-4-(isopropylthio)benzene
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Overview
Description
1,2-Dimethyl-4-(isopropylthio)benzene is an organic compound with the molecular formula C11H16S It is a derivative of benzene, where two methyl groups and one isopropylthio group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4-(isopropylthio)benzene can be synthesized through several methods. One common approach involves the alkylation of 1,2-dimethylbenzene (o-xylene) with isopropylthiol in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like zeolites or metal oxides can enhance the reaction rate and selectivity. The final product is often obtained through distillation and purification processes to meet the desired purity standards.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-(isopropylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the isopropylthio group to an isopropyl group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or isopropylthio groups are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isopropyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1,2-Dimethyl-4-(isopropylthio)benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-(isopropylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The isopropylthio group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The compound’s aromatic ring can participate in π-π stacking interactions, further stabilizing the protein-ligand complex.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylbenzene (o-Xylene): Lacks the isopropylthio group, making it less reactive in certain chemical reactions.
1,2,4,5-Tetrakis(isopropylthio)benzene: Contains four isopropylthio groups, leading to different chemical properties and reactivity.
1,2-Dimethyl-4-(methylthio)benzene: Has a methylthio group instead of an isopropylthio group, resulting in different steric and electronic effects.
Uniqueness
1,2-Dimethyl-4-(isopropylthio)benzene is unique due to the presence of both methyl and isopropylthio groups, which confer distinct chemical properties and reactivity. The isopropylthio group enhances the compound’s ability to participate in specific interactions, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,2-dimethyl-4-propan-2-ylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-8(2)12-11-6-5-9(3)10(4)7-11/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRVYQLPWRAQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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